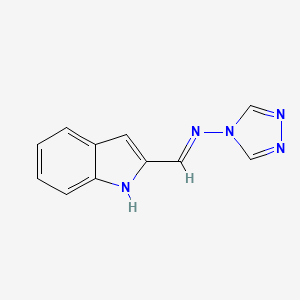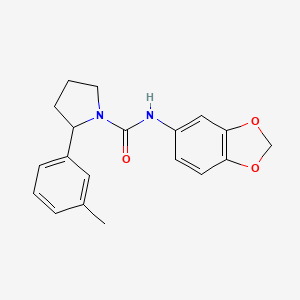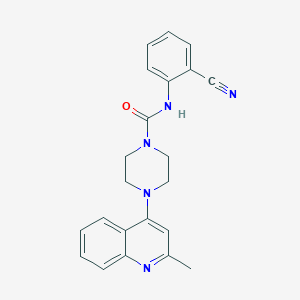
N-(1H-indol-2-ylmethylene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ITA is a heterocyclic compound that belongs to the class of triazoles. It is a yellow crystalline powder that has a molecular formula of C10H8N6 and a molecular weight of 208.22 g/mol. ITA was first synthesized in 1978 by G. A. Russell and J. M. White, and since then, it has been extensively studied for its potential applications.
作用機序
ITA exerts its biological activities by interacting with various molecular targets in cells. In cancer cells, ITA induces apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. ITA also inhibits the cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and upregulating cyclin-dependent kinase inhibitors (CDKIs). In bacteria and viruses, ITA inhibits the growth and replication of the microorganisms by interfering with their metabolic pathways.
Biochemical and physiological effects:
ITA has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, ITA induces DNA damage and oxidative stress, leading to the activation of various signaling pathways that regulate cell death and survival. In bacteria and viruses, ITA inhibits the production of essential biomolecules, such as nucleic acids and proteins, leading to their growth inhibition. In plants, ITA has been shown to regulate the growth and development of the plants by modulating the activity of various enzymes and hormones.
実験室実験の利点と制限
ITA has several advantages for lab experiments, including its easy synthesis, high purity, and low cost. However, ITA has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. ITA also has some toxicity concerns, which need to be addressed before its use in clinical applications.
将来の方向性
ITA has several potential applications in various fields, including medicine, agriculture, and material science. Future research should focus on exploring the molecular targets and signaling pathways that are involved in the biological activities of ITA. Further studies are also needed to optimize the synthesis method of ITA and to improve its solubility and bioavailability. Moreover, ITA can be used as a building block for the synthesis of novel compounds with enhanced biological activities and reduced toxicity.
合成法
ITA can be synthesized through a one-pot reaction of indole-2-carboxaldehyde and 4-amino-1,2,4-triazole in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction between the aldehyde and the amino group of the triazole, leading to the formation of ITA as the final product.
科学的研究の応用
ITA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ITA has been shown to exhibit antitumor, antiviral, and antibacterial activities. ITA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle progression. In agriculture, ITA has been studied for its potential use as a plant growth regulator and as a fungicide. In material science, ITA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
特性
IUPAC Name |
(E)-1-(1H-indol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAIKVXQWSGKCO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097781.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![N,N-dimethyl-1-[4-(1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine](/img/structure/B6097796.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
